2-Tridecanoylpyridine
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Overview
Description
2-Tridecanoylpyridine is an organic compound that belongs to the class of pyridines It is characterized by a pyridine ring substituted with a tridecanoyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Tridecanoylpyridine can be synthesized through the reaction of 2-cyanopyridine with dodecylmagnesium bromide. The reaction typically involves the following steps:
- Preparation of dodecylmagnesium bromide by reacting dodecyl bromide with magnesium in anhydrous ether.
- Addition of 2-cyanopyridine to the reaction mixture, followed by heating under reflux conditions.
- Hydrolysis of the resulting intermediate to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Tridecanoylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or completely reduce the pyridine ring.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives or fully reduced pyridine rings.
Substitution: Halogenated or nitro-substituted pyridine derivatives.
Scientific Research Applications
2-Tridecanoylpyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the formulation of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Tridecanoylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-Acetylpyridine: Similar structure but with an acetyl group instead of a tridecanoyl group.
2-Benzoylpyridine: Contains a benzoyl group, offering different chemical properties and reactivity.
2-Formylpyridine: Features a formyl group, making it more reactive in certain chemical reactions
Uniqueness: 2-Tridecanoylpyridine is unique due to its long aliphatic chain, which imparts distinct physical and chemical properties. This makes it suitable for applications where hydrophobic interactions are important, such as in the formulation of surfactants or in drug delivery systems .
Properties
IUPAC Name |
1-pyridin-2-yltridecan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-2-3-4-5-6-7-8-9-10-11-15-18(20)17-14-12-13-16-19-17/h12-14,16H,2-11,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WULLBZVBTURUNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(=O)C1=CC=CC=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641986 |
Source
|
Record name | 1-(Pyridin-2-yl)tridecan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
242458-31-7 |
Source
|
Record name | 1-(Pyridin-2-yl)tridecan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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